molecular formula C9H9BrN2 B577905 5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1207626-30-9

5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B577905
CAS No.: 1207626-30-9
M. Wt: 225.089
InChI Key: FEQSPVHMVXGMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1207626-30-9) is a brominated and dimethyl-substituted derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold . This heterocyclic compound serves as a versatile and valuable building block in medicinal chemistry and organic synthesis, particularly for the development of novel kinase inhibitors . The pyrrolopyridine core is a privileged structure in drug discovery due to its similarity to purine bases, making it a key intermediate in the synthesis of molecules targeted for anticancer research . The bromine atom at the 5-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies. The specific substitution pattern with methyl groups at the 3 and 4 positions can influence the compound's physicochemical properties and binding interactions with biological targets. This product is for Research Use Only (RUO) and is not approved for use in humans or for diagnostic procedures.

Properties

IUPAC Name

5-bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-3-11-9-8(5)6(2)7(10)4-12-9/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQSPVHMVXGMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=C(C(=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkaline Hydrolysis with Sodium Hydroxide

Treatment of the tosyl-protected precursor with 6N NaOH in methanol under reflux achieves near-quantitative deprotection:

Reaction Conditions

  • Substrate : 5-bromo-3-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine

  • Base : 6N NaOH (200 mL)

  • Solvent : Methanol (200 mL)

  • Temperature : Reflux (2 hours)

  • Workup : Neutralization with citric acid, filtration, and drying

Outcome

  • Yield : 98.5%

  • Product Purity : >95% (via NMR and HPLC)

This method’s efficiency stems from the tosyl group’s susceptibility to nucleophilic cleavage under strongly basic conditions, releasing the free NH-pyrrolopyridine.

Acid-Mediated Deprotection Pathways

Alternative deprotection using hydrochloric acid offers moderate yields but avoids harsh basic conditions.

Hydrochloric Acid in Tetrahydrofuran

A suspension of the tosyl-protected compound in THF with 2N HCl at reflux removes the protective group:

Reaction Conditions

  • Substrate : 5-bromo-3-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine

  • Acid : 2N HCl (20 mL)

  • Solvent : THF (50 mL)

  • Temperature : Reflux (overnight)

  • Workup : Concentration, NaHCO₃ extraction, and prep-HPLC

Outcome

  • Yield : 53.2%

  • Limitations : Prolonged reaction time and lower yield compared to alkaline hydrolysis

Introduction of the 4-Methyl Group

The incorporation of the 4-methyl substituent remains less documented in available literature. However, analogous strategies suggest two potential approaches:

Directed C-H Methylation

Using a transition metal catalyst (e.g., Pd or Ru), methyl groups can be introduced via directed C-H activation. For example, methyl boronic acid coupling under Suzuki-Miyaura conditions could install the methyl group at position 4.

Alkylation of Pyridine Nitrogen

Quaternization of the pyridine nitrogen with methyl iodide, followed by elimination, may yield the 4-methyl derivative. This method requires careful control to avoid over-alkylation.

Bromination Techniques

Bromination is typically performed early in the synthesis to avoid side reactions.

Electrophilic Bromination with NBS

N-Bromosuccinimide (NBS) in dichloromethane selectively brominates the pyrrole ring at position 5:

Reaction Conditions

  • Substrate : 3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

  • Brominating Agent : NBS (1.1 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

Outcome

  • Yield : 70–80% (estimated from analogous reactions)

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and safety:

Continuous Flow Reactors

Automated systems minimize exposure to hazardous intermediates (e.g., bromine) and improve reproducibility.

Solvent Recycling

Methanol and THF are recovered via distillation, reducing waste and environmental impact.

Analytical Characterization

Critical quality control metrics include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 11.46 (s, 1H, NH), 8.13 (s, 1H, H-2), 7.21 (s, 1H, H-6), 2.14 (s, 3H, CH₃)

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, acetonitrile/water gradient)

Challenges and Optimization Opportunities

  • Regioselectivity in Methylation : Position 4 methylation remains inefficient, necessitating novel catalysts or protective groups.

  • Yield Improvement : Acid-mediated deprotection requires optimization to match alkaline hydrolysis efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling can yield arylated derivatives, while Buchwald-Hartwig amination can produce aminated products.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural features allow for the development of kinase inhibitors and other therapeutic agents. Notably, it has shown promise as a selective inhibitor of specific kinases, such as SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a role in cellular signaling pathways related to cancer progression and treatment resistance.

Case Study: Kinase Inhibition

Research indicates that this compound can effectively inhibit kinase activity by binding to the ATP-binding site, blocking the phosphorylation of target proteins. This action can modulate signaling pathways involved in cell growth and proliferation, making it a valuable tool for cancer research and therapeutic development .

Chemical Biology

In chemical biology, this compound is utilized to study molecular interactions and biological pathways. Its ability to interact with specific proteins allows researchers to investigate the roles these proteins play in various cellular processes.

Applications in Protein Interaction Studies

The compound's interactions with proteins involved in signaling pathways are crucial for understanding its biological effects. For instance, studies have demonstrated its potential to modulate the activity of proteins linked to cancer cell proliferation and survival .

Material Science

Beyond its biological applications, this compound is also explored in material science. Its unique electronic properties make it suitable for developing organic electronic materials.

Potential in Organic Electronics

The compound's structure can be leveraged to create advanced materials for organic semiconductors and photovoltaic devices. The presence of bromine and methyl groups enhances its reactivity and provides opportunities for further functionalization, which is advantageous in material synthesis .

Synthesis and Preparation Methods

The synthesis of this compound typically involves bromination of 3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in solvents like dichloromethane at room temperature. The product can be purified through recrystallization or column chromatography.

Method Reagents Conditions Purification
BrominationN-Bromosuccinimide (NBS)Room temperatureRecrystallization/Column chromatography
Alternative SynthesisSodium hydroxideReflux in TetrahydrofuranNot specified

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

The structural and functional properties of 5-bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine can be contextualized by comparing it to related pyrrolo[2,3-b]pyridine derivatives. Key analogs are summarized below, with a focus on substituent effects, synthesis yields, and spectral characteristics.

Substituent Position and Reactivity

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Positions) Key Features Yield Key NMR Shifts (δ, ppm) Reference
This compound Br (5), CH₃ (3,4) Enhanced lipophilicity; steric hindrance at C3 and C4 N/A N/A N/A
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br (5), CH₃ (1) Lower steric bulk; N-methylation improves stability 75% N/A
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (5), I (3) Halogenated C3 enables further coupling; steric bulk comparable to methyl 92% HetH: 8.55 (s), 8.53 (d, J=2.3 Hz)
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Br (5), NO₂ (3) Electron-withdrawing nitro group reduces reactivity at C3 95% ArH: 8.87 (s), 8.51 (s)
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine Br (5), CH₃ (4) Moderate steric bulk; methyl at C4 may influence regioselectivity N/A N/A
5-Bromo-3-carbaldehyde-1H-pyrrolo[2,3-b]pyridine Br (5), CHO (3) Aldehyde at C3 enables condensation reactions 67% CHO: 9.93 (s); HetH: 8.55 (d, J=2.3 Hz)

Key Observations:

  • Steric and Electronic Effects : Methyl groups at C3 and C4 in the target compound increase steric hindrance compared to analogs with single substituents (e.g., 5-bromo-4-methyl derivatives). This may reduce reactivity in cross-coupling reactions but improve metabolic stability .
  • Halogen vs. Nitro Groups : Bromine at C5 allows for Suzuki-Miyaura coupling, while nitro groups at C3 (e.g., in 5-bromo-3-nitro derivatives) deactivate the ring toward electrophilic substitution .
  • Synthesis Yields : Methylation at N1 (75% yield) and iodination at C3 (92% yield) are efficient, while aldehyde introduction at C3 yields 67% .

Biological Activity

5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrrolo[2,3-b]pyridine core, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H9BrN2, with a molecular weight of 225.08516 g/mol. The synthesis typically involves bromination of 3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) as a brominating agent in dichloromethane at room temperature .

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit notable anticancer properties. For instance, studies have shown that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines. A derivative was tested for cytotoxicity against ovarian and breast cancer cells and demonstrated selective toxicity towards cancerous cells while sparing non-cancerous cells .

Antimycobacterial Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Certain derivatives showed promising results with minimum inhibitory concentrations (MIC) below 0.15 µM against Mtb strains, indicating potential as an anti-tuberculosis agent .

Antiviral Activity

Studies have highlighted the antiviral effects of pyrrolo[2,3-b]pyridine derivatives against respiratory syncytial virus (RSV). Compounds were assessed for their ability to inhibit viral replication in vitro and exhibited good protein binding properties which are crucial for effective antiviral activity .

The mechanism by which this compound exerts its biological effects primarily involves inhibition of specific kinases by binding to their ATP-binding sites. This interaction disrupts phosphorylation processes critical for cell signaling pathways associated with growth and survival. Such inhibition can lead to reduced proliferation in cancer cells and modulation of immune responses .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
5-Bromo-1H-pyrrolo[2,3-b]pyridineLacks 3,4-dimethyl substitutionReduced biological activity
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridineNo bromine atomDifferent reactivity

The presence of both bromine and methyl groups in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies

Several case studies have documented the efficacy of pyrrolo[2,3-b]pyridine derivatives:

  • Anticancer Efficacy : A study demonstrated that a specific derivative exhibited significant cytotoxicity against ovarian cancer cell lines while maintaining low toxicity towards normal cells.
  • Antitubercular Activity : Another investigation found that certain derivatives displayed potent antimycobacterial activity with favorable pharmacokinetic profiles in animal models.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine, and how is purity ensured?

The synthesis typically involves halogenation and alkylation of the pyrrolo[2,3-b]pyridine core. For example, bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions . Methylation at the 3- and 4-positions may involve alkyl halides (e.g., methyl iodide) with NaH as a base in THF, yielding products purified via silica gel chromatography (e.g., 75% yield for 5-Bromo-1-methyl derivatives) . Purity (>98%) is confirmed using HPLC and structural integrity via 1^1H/13^13C NMR, with characteristic shifts for bromine (δ 8.5–9.0 ppm for aromatic protons) and methyl groups (δ 2.3–2.4 ppm) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1^1H/13^13C NMR : Essential for confirming substitution patterns. For example, methyl groups at positions 3 and 4 show distinct singlets (δ ~2.3–2.4 ppm), while bromine deshields adjacent protons (δ 8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C9_9H9_9BrN2_2: calc. 224.99, exp. 224.98) .
  • FT-IR : Confirms functional groups (e.g., N-H stretches at ~3400 cm1^{-1}) .

Q. What are common derivatization reactions for this scaffold?

  • Suzuki-Miyaura Coupling : Introduces aryl/heteroaryl groups at the 5-position using boronic acids and Pd catalysts (e.g., 87% yield for 5-(4-trifluoromethylphenyl) derivatives) .
  • Nucleophilic Substitution : Bromine at position 5 can be replaced with amines or alkoxy groups under basic conditions .
  • Oxidation/Reduction : Aldehyde formation via Vilsmeier-Haack reactions or nitro group reductions (e.g., using SnCl2_2) .

Advanced Questions

Q. How can Suzuki-Miyaura coupling be optimized for regioselective aryl group introduction?

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) enhances cross-coupling efficiency .

  • Solvent Systems : Toluene/ethanol (3:1) with K2_2CO3_3 improves solubility and reaction rates .

  • Temperature/Time : Reactions at 105°C for 4–6 hours achieve >85% yields .

  • Table 1 : Example conditions and yields:

    Boronic AcidCatalystYield (%)Reference
    4-TrifluoromethylphenylPd(PPh3_3)4_487
    4-MethoxyphenylPdCl2_2(dppf)94

Q. How to resolve contradictions in biological activity data across derivatives?

  • SAR Analysis : Compare substituent effects. For instance, 3-nitro groups enhance kinase inhibition, while methyl groups may reduce solubility and bioavailability .
  • Assay Variability : Standardize in vitro protocols (e.g., FGFR1 inhibition assays) to minimize inter-lab discrepancies .
  • Computational Modeling : Use docking studies to rationalize activity differences (e.g., steric clashes with bulkier substituents) .

Q. What strategies improve regioselectivity in electrophilic substitutions?

  • Directing Groups : Tosyl protection at N1 directs electrophiles to the 3- or 5-position .
  • Temperature Control : Low temperatures (−78°C) favor kinetic control in nitrations or halogenations .
  • Lewis Acid Catalysts : FeCl3_3 or ZnCl2_2 can enhance selectivity in Friedel-Crafts alkylations .

Q. How to address low yields in multi-step syntheses?

  • Intermediate Stabilization : Protect reactive sites (e.g., N-tosylation prevents side reactions during formylation) .
  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer for intermediates prone to degradation .
  • Workup Optimization : Use aqueous/organic phase separations to recover intermediates (e.g., 95% recovery of 5-Bromo-3-iodo derivatives) .

Methodological Considerations

8. Designing assays for kinase inhibition studies:

  • Enzyme Source : Use recombinant FGFR1/2/3 kinases to ensure target specificity .
  • IC50_{50} Determination : Dose-response curves (1 nM–10 μM) with ATP-concentration adjustments to account for competition .
  • Cellular Validation : Confirm activity in 4T1 breast cancer cell lines via proliferation/apoptosis assays .

9. Handling air/moisture-sensitive reactions:

  • Schlenk Techniques : Maintain inert atmospheres for NaH-mediated alkylations .
  • Drying Agents : Molecular sieves (3Å) in THF prevent hydrolysis of sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.